3-(5-Bromothiophen-2-yl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a brominated thiophene ring, a pyridine moiety, and a pyrazole core, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the bromothiophene and pyridine intermediates. The key steps include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyridine Aldehyde: Pyridine is converted to pyridine-4-carbaldehyde through a Vilsmeier-Haack reaction using DMF and POCl3.
Condensation Reaction: The bromothiophene and pyridine aldehyde are condensed with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-thienyl)-1-(4-pyridyl)-2-propen-1-one
- 3-(5-Bromo-2-thienyl)-1-(3-pyridyl)-2-propen-1-one
Uniqueness
3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a brominated thiophene ring, a pyridine moiety, and a pyrazole core, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
303104-93-0 |
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Molecular Formula |
C14H10BrN5OS |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
UWFAKKVYFHOSPP-CAOOACKPSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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